molecular formula C9H15F3N2O3 B185133 tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate CAS No. 160502-09-0

tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate

Cat. No.: B185133
CAS No.: 160502-09-0
M. Wt: 256.22 g/mol
InChI Key: LRIIKOSSPGMOTQ-UHFFFAOYSA-N
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Description

Tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate, commonly known as TFACE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFACE is a carbamate derivative that is synthesized by the reaction of tert-butyl carbamate with trifluoroacetic anhydride.

Scientific Research Applications

TFACE has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, TFACE has been used as a building block for the synthesis of various compounds with potential anticancer, antiviral, and antibacterial activities. In biochemistry, TFACE has been used as a labeling reagent for the analysis of proteins and peptides. In materials science, TFACE has been used as a precursor for the synthesis of functionalized polymers and nanoparticles.

Mechanism of Action

The mechanism of action of TFACE is not fully understood. However, it is believed that TFACE modifies the structure and function of proteins and peptides by reacting with the amino acid residues such as lysine and histidine. This modification can result in changes in the biological activity of proteins and peptides.
Biochemical and Physiological Effects:
TFACE has been shown to have various biochemical and physiological effects. In vitro studies have shown that TFACE can inhibit the growth of cancer cells, inhibit the activity of viral proteases, and modulate the activity of enzymes such as acetylcholinesterase. In vivo studies have shown that TFACE can reduce the levels of inflammatory cytokines and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

TFACE has several advantages and limitations for lab experiments. One of the advantages is that it is a stable and easy to handle compound that can be synthesized in large quantities. Another advantage is that it can be used as a versatile building block for the synthesis of various compounds. However, one of the limitations is that TFACE can react with other amino acid residues such as cysteine and methionine, which can result in unwanted modifications of proteins and peptides.

Future Directions

There are several future directions for the research on TFACE. One direction is to explore the potential applications of TFACE in drug discovery and development. Another direction is to investigate the mechanism of action of TFACE and its effects on various biological systems. Additionally, the development of new synthetic methods for TFACE and its derivatives can also be a future direction for research.
Conclusion:
In conclusion, TFACE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TFACE have been discussed in this paper. Further research on TFACE can lead to the development of new drugs, materials, and analytical tools.

Synthesis Methods

The synthesis of TFACE involves the reaction of tert-butyl carbamate with trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The product obtained is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Properties

IUPAC Name

tert-butyl N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIIKOSSPGMOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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